Dynorphin B (1-29) is a peptide derived from the precursor protein prodynorphin, which undergoes proteolytic cleavage to yield various active peptides including dynorphin A, dynorphin B, and α/β-neoendorphin. This compound plays a significant role in the endogenous opioid system, influencing pain modulation, stress responses, and various physiological processes. Dynorphin B (1-29) is particularly noted for its interactions with kappa opioid receptors, contributing to its pharmacological effects in both the central nervous system and peripheral tissues .
Dynorphin B (1-29) is classified as an endogenous opioid peptide. It belongs to the larger family of dynorphins, which are known for their analgesic properties and involvement in mood regulation. The specific sequence of Dynorphin B (1-29) consists of 29 amino acids, making it a relatively short peptide compared to other members of the opioid peptide family .
The synthesis of Dynorphin B (1-29) typically employs solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin. Once the synthesis is complete, the peptide is cleaved from the resin and purified through methods such as gel filtration, ion exchange chromatography, and high-performance liquid chromatography (HPLC) .
During SPPS, protecting groups are used to prevent side reactions at reactive amino acid functional groups. The process involves coupling reagents that activate carboxyl groups of amino acids for reaction with amines on the growing chain. Following synthesis, purification techniques are crucial to isolate the target peptide from by-products and unreacted materials. The final product's identity and purity are confirmed using analytical techniques like mass spectrometry and HPLC .
The molecular structure of Dynorphin B (1-29) consists of a sequence of 29 amino acids with specific stereochemistry that contributes to its biological activity. The InChI key for this compound is MBBYLJRDHGOGAF-NBMVQQARSA-N, indicating its unique chemical identity.
The molecular formula is , reflecting its complex structure with multiple functional groups that facilitate receptor binding and activity. The three-dimensional conformation of Dynorphin B (1-29) is critical for its interaction with opioid receptors, particularly kappa opioid receptors .
Dynorphin B (1-29) can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for understanding its stability and reactivity under physiological conditions. Common reagents used in these reactions include hydrogen peroxide as an oxidizing agent and dithiothreitol as a reducing agent .
For example, oxidation reactions may lead to modifications in disulfide bonds within the peptide structure, potentially altering its biological activity. Understanding these reactions is vital for developing therapeutic applications involving dynorphins .
Dynorphin B (1-29) primarily exerts its effects through binding to kappa opioid receptors in the brain and other tissues. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events that modulate pain perception and emotional responses .
Research indicates that Dynorphin B (1-29) has a significant affinity for kappa opioid receptors compared to mu and delta receptors. Its potency varies across different biological systems, highlighting its complex pharmacological profile .
Dynorphin B (1-29) is typically presented as a white to off-white powder at room temperature. Its solubility is generally high in aqueous solutions due to the presence of polar amino acids within its sequence.
The compound exhibits stability under certain conditions but may degrade in the presence of specific enzymes or extreme pH levels. Analytical techniques such as mass spectrometry provide insights into its stability and degradation pathways .
Dynorphin B (1-29) has numerous applications in scientific research:
The identification of Dynorphin B (1-29), also known historically as leumorphin, represents a significant milestone in neuropeptide research. Initial isolation efforts focused on porcine pituitary extracts in the late 1970s, culminating in Goldstein's 1979 characterization of a tridecapeptide containing the N-terminal Leu-enkephalin sequence (Tyr-Gly-Gly-Phe-Leu) [9]. This peptide exhibited extraordinary opioid potency in the guinea pig ileum longitudinal muscle preparation—approximately 700 times more potent than Leu-enkephalin alone—earning it the name "dynorphin" (from Greek dynamis, meaning power) [1] [9]. By 1982, Fischli and colleagues had established that this bioactive fragment (later termed Dynorphin B or rimorphin) was proteolytically cleaved from larger precursors [1] [4]. Specifically, enzymatic processing of the 256-amino-acid prodynorphin precursor (also known as proenkephalin B) yields several opioid peptides, including:
Dynorphin B (1-29) itself is generated through trypsin-like cleavage at paired basic residues (Lys-Arg) flanking its sequence in leumorphin [4] [9]. Early biochemical studies confirmed its presence in mammalian CNS tissues using chromatography and radioimmunoassays, revealing particularly high concentrations in the hypothalamus, amygdala, and spinal cord [3] [9]. Its extended C-terminus (compared to Dynorphin B 1-13) suggested unique functional properties, driving further structural investigations.
Table 1: Key Discoveries in Dynorphin B (1-29) Characterization
Year | Discovery | Key Researchers |
---|---|---|
1979 | Isolation of "dynorphin" (later Dynorphin B 1-13) from porcine pituitary | Goldstein et al. |
1982 | Identification of leumorphin (Dynorphin B 1-29) as a prodynorphin derivative | Fischli et al. |
1982 | Cloning of prodynorphin cDNA revealing full precursor structure | Kakidani et al. |
1983 | Immunohistochemical mapping of Dynorphin B in CNS nuclei | Watson et al. |
Dynorphin B (1-29) exhibits striking evolutionary conservation across vertebrates, underscoring its critical physiological roles. Molecular cloning of prodynorphin genes has revealed:
This conservation highlights the structural importance of Dynorphin B (1-29)'s domains: the N-terminal "message" sequence (residues 1–5) for receptor engagement, and the C-terminal "address" sequence (residues 6–29) modulating stability and receptor selectivity [3] [9]. Cross-species bioactivity assays demonstrate that porcine Dynorphin B (1-29) potently inhibits cAMP accumulation in human neuroblastoma cells, confirming functional preservation [9].
Table 2: Evolutionary Variations in Dynorphin B (1-29) Sequence
Species | Amino Acid Sequence Variations | Receptor Affinity (KOR, nM) |
---|---|---|
Human | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr... | 0.12 ± 0.03 |
Rat | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys... | 0.15 ± 0.05 |
Porcine | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys... | 0.11 ± 0.02 |
Xenopus laevis | Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Asn... | 1.3 ± 0.4 |
The pharmacological profile of Dynorphin B (1-29) arises from specific structural motifs governing interactions with opioid and non-opioid receptors:
Opioid Receptor Binding
Dynorphin B (1-29) binds primarily to κ-opioid receptors (KOR) with nanomolar affinity (Ki ≈ 0.1–0.4 nM), but also engages μ-opioid (MOR) and δ-opioid receptors (DOR) at lower affinities (Ki ≈ 2–15 nM) [10] [8]. Key determinants include:
Recent mutagenesis studies substituting Gly3 with Met (DynBG3M) or Leu5 with Ser (DynBL5S) significantly increase KOR selectivity over MOR/DOR by disrupting receptor docking in non-KOR opioid receptors [8].
Non-Opioid Receptor Interactions
At elevated concentrations (>100 nM), Dynorphin B (1-29) exhibits NMDA receptor antagonism and bradykinin receptor activation, independent of its opioid effects:
Table 3: Functional Impact of Key Residues in Dynorphin B (1-29)
Residue Position | Amino Acid | Function | Effect of Alanine Substitution |
---|---|---|---|
1 | Tyr | Opioid receptor docking via phenol ring | >100-fold loss in KOR/MOR affinity |
4 | Phe | Hydrophobic stabilization of receptor complexes | 50-fold MOR/KOR affinity loss |
6–7 | Arg-Arg | Electrostatic interaction with KOR-specific glutamates | Reduced KOR potency; increased NMDA receptor binding |
10 | Lys | Stabilizes C-terminal helix; enhances membrane interaction | 5-fold KOR affinity loss |
17–29 | Variable | NMDA receptor/bradykinin receptor interaction; intracellular internalization | Truncation abolishes non-opioid signaling |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7